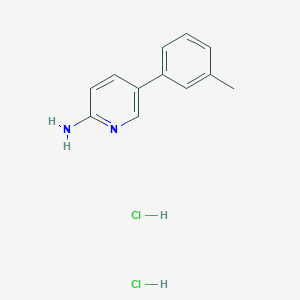

5-(m-Tolyl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-(3-methylphenyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11;;/h2-8H,1H3,(H2,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDJTOHSVIEJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661725 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189458-99-8 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(m-Tolyl)pyridin-2-amine dihydrochloride spectral data

An In-Depth Technical Guide to the Spectral Analysis of 5-(m-Tolyl)pyridin-2-amine Dihydrochloride

Authored by: A Senior Application Scientist

Introduction

5-(m-Tolyl)pyridin-2-amine is a substituted aminopyridine, a class of compounds recognized for its diverse applications in medicinal chemistry and materials science. The dihydrochloride salt form is often utilized to improve solubility and stability, making its precise characterization critical for drug development and quality control. This guide provides a comprehensive overview of the expected spectral data for this compound, grounded in fundamental principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, the presence of two acidic protons will lead to protonation of both the pyridine ring nitrogen and the exocyclic amino group, significantly influencing the electronic environment and, consequently, the chemical shifts of nearby protons and carbons. Deuterated solvents such as DMSO-d₆ or D₂O are recommended for analysis due to the salt's polarity.[1][2]

Predicted ¹H NMR Spectral Data

The protonation of the nitrogen atoms will cause a general downfield shift for the protons on the pyridine ring due to increased deshielding. The signals are expected to be sharp, and their multiplicities will reveal the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | Coupled to H-4. |

| Pyridine H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | Coupled to H-3 and H-6. |

| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) | Coupled to H-4. |

| Tolyl H-2' | 7.5 - 7.6 | Singlet (s) or narrow triplet | Proximal to the pyridine ring. |

| Tolyl H-4' | 7.3 - 7.4 | Doublet (d) | Coupled to H-5'. |

| Tolyl H-5' | 7.2 - 7.3 | Triplet (t) | Coupled to H-4' and H-6'. |

| Tolyl H-6' | 7.4 - 7.5 | Doublet (d) | Coupled to H-5'. |

| -NH₃⁺ | 9.0 - 10.0 | Broad Singlet (br s) | Exchangeable with D₂O.[3] |

| -CH₃ | 2.4 - 2.5 | Singlet (s) |

| Pyridine N-H⁺ | 13.0 - 14.0 | Broad Singlet (br s) | Exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The carbon signals of the pyridine ring are expected to be significantly shifted compared to the free base due to the effects of protonation.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Pyridine C-2 | 155 - 158 | Attached to the amino group. |

| Pyridine C-3 | 115 - 118 | |

| Pyridine C-4 | 140 - 143 | |

| Pyridine C-5 | 130 - 133 | Attached to the tolyl group. |

| Pyridine C-6 | 145 - 148 | |

| Tolyl C-1' | 138 - 140 | Quaternary carbon. |

| Tolyl C-2' | 128 - 130 | |

| Tolyl C-3' | 139 - 141 | Quaternary carbon. |

| Tolyl C-4' | 126 - 128 | |

| Tolyl C-5' | 130 - 132 | |

| Tolyl C-6' | 127 - 129 |

| -CH₃ | 20 - 22 | |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).[1] For spectra in D₂O, a different standard like TSP is used.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a pulse angle of 30 degrees and a sufficient relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the internal standard.

-

Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the dihydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it will typically show the protonated molecular ion of the free base, [M+H]⁺.[4] The molecular weight of the free base, C₁₂H₁₂N₂, is 184.24 g/mol .

Predicted Mass Spectrum

In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule.

Table 3: Predicted Key Mass Spectral Peaks

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 185.11 | [C₁₂H₁₃N₂]⁺ | Protonated molecular ion [M+H]⁺ of the free base. |

| 170.09 | [M+H - CH₃]⁺ | Loss of a methyl radical from the tolyl group. |

| 157.08 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for pyridines.[4] |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the tolyl group. |

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to facilitate protonation.

-

-

Instrumental Analysis:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Set the instrument to positive ion detection mode.

-

Optimize key ESI parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas (N₂): 600 - 800 L/hr

-

Desolvation Temperature: 350 - 450 °C

-

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak to confirm the molecular weight of the free base.

-

Analyze the fragmentation pattern by performing MS/MS on the parent ion (m/z 185.11) to validate the proposed structure.

-

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Predicted fragmentation of 5-(m-Tolyl)pyridin-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the dihydrochloride salt, the primary amine will be protonated to an ammonium (-NH₃⁺) group, and the pyridine nitrogen will also be protonated. These features will dominate the spectrum.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds.[5] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the methyl group.[5] |

| 2800 - 2400 | N-H Stretch (-NH₃⁺) | Strong, Broad | Broad absorption due to the stretching of the ammonium salt. |

| ~1620 | Aromatic C=C/C=N Stretch | Medium-Strong | Ring stretching vibrations from both pyridine and tolyl rings.[5] |

| 1600 - 1550 | Asymmetric N-H Bend (-NH₃⁺) | Strong | Characteristic bending vibration for a primary ammonium salt.[6][7] |

| ~1500 | Symmetric N-H Bend (-NH₃⁺) | Medium | Often a sharp band.[6] |

| 1350 - 1250 | Aromatic C-N Stretch | Strong | Stretching vibration of the bond between the pyridine ring and the nitrogen atom.[6] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.[5] |

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed frequencies with the predicted values and standard correlation tables to confirm the presence of the key functional groups.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This guide provides a robust predictive framework and validated experimental protocols for researchers. The key spectral identifiers are the downfield-shifted aromatic signals in the ¹H NMR due to salt formation, the protonated molecular ion at m/z 185.11 in the ESI-MS, and the strong, broad N-H stretching bands of the ammonium group in the IR spectrum. Adherence to the outlined methodologies will ensure the generation of high-fidelity data for unambiguous characterization, supporting further research and development efforts.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2010). Spectroscopic Investigations of 2-Aminopyridine. International Journal of Chemical Sciences, 8(2), 1071-1076.

- National Center for Biotechnology Information. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central.

- Al-Maydama, H. M. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Scientific Research Publishing.

- LibreTexts. (n.d.). Infrared (IR) Spectroscopy.

- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook.

- Dogra, S. K. (n.d.). Fluorescence study of aminopyridines. The Journal of Physical Chemistry.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- University of Calgary. (n.d.). IR: amines.

- Wiley Online Library. (n.d.). Ruthenium-Catalyzed Reductive Amination of Ketones with Nitroarenes and Nitriles - Supporting Information.

- National Center for Biotechnology Information. (2026). 5-Methyl-3-(m-tolyl)pyridin-2-amine. PubChem.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- BenchChem. (n.d.). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.

- LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- ChemScene. (n.d.). 5-(Pyridin-4-yl)pyridin-2-amine.

- National Center for Biotechnology Information. (n.d.). 5-Methyl-3-(p-tolyl)pyridin-2-amine. PubChem.

- National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem.

- ResearchGate. (n.d.). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines.

- Sigma-Aldrich. (n.d.). 3-methoxy-5-(p-tolyl)pyridin-2-amine.

- ChemicalBook. (n.d.). 2,6-BIS(P-TOLYL)PYRIDINE(14435-88-2) 13C NMR spectrum.

- National Center for Biotechnology Information. (2026). 4-Methyl-5-(p-tolyl)pyridin-2-amine. PubChem.

- American Chemical Society. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-(m-Tolyl)pyridin-2-amine dihydrochloride

Foreword: Charting the Course for a Novel API

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of an Active Pharmaceutical Ingredient (API) is paramount. Among these, aqueous solubility stands as a critical determinant of a drug's journey through the body, influencing its dissolution, absorption, and ultimately, its bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 5-(m-Tolyl)pyridin-2-amine dihydrochloride, a molecule of interest for researchers and formulation scientists.

Given the novelty of this compound, this document is structured not as a mere presentation of existing data, but as a methodological framework. It is designed to empower researchers to conduct a thorough and scientifically rigorous evaluation of the compound's solubility. We will delve into the theoretical underpinnings that govern the solubility of a weakly basic dihydrochloride salt, provide detailed, field-proven experimental protocols for its determination, and discuss the interpretation of this critical data within the broader context of pharmaceutical development, such as the Biopharmaceutics Classification System (BCS).

Theoretical Framework: The Physicochemical Behavior of an Amine Salt

5-(m-Tolyl)pyridin-2-amine is a weakly basic compound, a characteristic conferred by the presence of two amine functionalities. The formation of a dihydrochloride salt is a common and effective strategy to enhance the aqueous solubility of such molecules.[1] The dissolution of this salt in an aqueous medium is not a simple physical process but a dynamic equilibrium influenced by several factors.

The Critical Role of pH

The solubility of this compound is intrinsically linked to the pH of the aqueous environment. As a salt of a weak base, its solubility is expected to be highest at low pH and decrease as the pH increases.[2][3] This behavior can be understood through the lens of the equilibrium between the ionized (salt) and non-ionized (free base) forms of the molecule.

The dissolution process can be represented as:

API-2HCl (solid) ⇌ API²⁺ (aq) + 2Cl⁻ (aq)

As the pH of the solution increases, the protonated amine groups of the dissolved API (API²⁺) will begin to deprotonate, leading to the formation of the less soluble free base (API). This can lead to precipitation if the intrinsic solubility of the free base is exceeded. The relationship between pH, the acid dissociation constant (pKa) of the conjugate acid, and the concentrations of the ionized and non-ionized species is described by the Henderson-Hasselbalch equation.[4][5][6][7][8]

The Common Ion Effect

The presence of chloride ions from sources other than the API salt itself can suppress the dissolution of this compound.[9][10][11][12] This phenomenon, known as the common ion effect, is a direct consequence of Le Châtelier's principle.[9] An increased concentration of chloride ions in the dissolution medium will shift the solubility equilibrium to the left, favoring the solid, undissolved state and thereby reducing the apparent solubility of the salt.[3][10] This is a crucial consideration in the development of formulations, particularly when excipients containing chloride salts are contemplated.

The Influence of Solid-State Properties

The crystalline form of an API, a phenomenon known as polymorphism, can have a significant impact on its thermodynamic properties, including solubility.[13][14][15][16][17] Different polymorphs of the same compound can exhibit different crystal lattice energies, which in turn affects their solubility and dissolution rate.[13][15] Therefore, a thorough solid-state characterization of the this compound batch under investigation is a prerequisite for any meaningful solubility study.

Experimental Determination of Solubility: A Methodological Approach

A comprehensive understanding of the solubility profile requires a multi-faceted experimental approach, encompassing both kinetic and thermodynamic solubility assessments.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium and is a fundamental, intrinsic property of the compound under specific conditions (e.g., pH, temperature).[18] The "gold standard" for its determination is the shake-flask method.[18][19][20][21]

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

-

Addition of Excess API: Add an excess amount of this compound to each buffer solution in sealed vials. The presence of undissolved solid at the end of the experiment is essential.[20]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).[20]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved API in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[22][23][24][25]

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment.[18]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[19][26] This high-throughput screening method is valuable in early drug discovery for ranking compounds.[26][27]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

-

Addition to Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Turbidity Measurement: Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[28]

Solubility in Biorelevant Media

To better predict the in vivo performance of an orally administered drug, solubility should be assessed in media that simulate the composition of gastrointestinal fluids.[29][30][31][32][33] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can significantly impact the solubility of poorly soluble compounds.[29][30]

This protocol follows the same principles as the shake-flask method (Protocol 2.1.1), but with FaSSIF and FeSSIF as the dissolution media.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and structured manner to facilitate interpretation and decision-making.

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C

| Buffer pH (Initial) | Final pH of Saturated Solution | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | 1.25 | > 50 | > 194,350 |

| 2.5 | 2.60 | 35.2 | 136,980 |

| 4.5 | 4.75 | 5.8 | 22,570 |

| 6.8 | 6.90 | 0.9 | 3,500 |

| 7.4 | 7.42 | 0.4 | 1,550 |

Table 2: Hypothetical Solubility in Biorelevant Media at 37°C

| Medium | pH | Solubility (mg/mL) | Solubility (µM) |

| FaSSIF | 6.5 | 1.5 | 5,840 |

| FeSSIF | 5.0 | 4.2 | 16,350 |

Visualization of Key Processes

Visual representations of workflows and conceptual relationships are crucial for conveying complex scientific information.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: pH-Dependent Solubility Equilibrium.

Implications for Drug Development and the Biopharmaceutics Classification System (BCS)

The solubility data generated are critical for the biopharmaceutical classification of this compound. The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[34][35][36][37]

According to the ICH M9 guideline, a drug substance is considered "highly soluble" when its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[34]

Interpretation of Hypothetical Data:

Based on the hypothetical data in Table 1, the solubility of this compound is highly dependent on pH, with a significant drop in solubility above pH 4.5. If the highest anticipated clinical dose is, for example, 250 mg, the dose number (Dose/Solubility Volume) at pH 6.8 would be:

Dose Number = 250 mg / (0.9 mg/mL * 250 mL) = 1.11

Since the dose number is greater than 1, this would classify this compound as a low solubility compound according to BCS criteria. This classification has profound implications for drug development, suggesting that formulation strategies to enhance solubility or dissolution rate will likely be necessary to ensure adequate bioavailability.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the characterization of the solubility profile of this compound. By integrating theoretical principles with robust experimental methodologies, researchers can generate the critical data needed to guide formulation development and regulatory strategy. The pH-dependent nature of its solubility, the potential for common ion effects, and the importance of solid-state characterization are key takeaways. Future work should focus on determining the intestinal permeability of this compound to complete its BCS classification, as well as investigating the impact of various pharmaceutical excipients on its solubility profile.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. (n.d.). Extranet Systems. [Link]

-

Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. (n.d.). Dissolution Technologies. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

-

Biorelevant Media Simulate Fasted And Fed Gut Fluids. (n.d.). Biorelevant.com. [Link]

-

ICH M9 on biopharmaceutics classification system based biowaivers. (2018). European Medicines Agency. [Link]

-

ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (n.d.). ECA Academy. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). American Pharmaceutical Review. [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2020). PubMed. [Link]

-

The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018). Crimson Publishers. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

-

A review on development of biorelevant dissolution medium. (n.d.). SciSpace. [Link]

-

BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES. (n.d.). Nirma University Journals. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

The effect of polymorphism on active pharmaceutical ingredients: A review. (n.d.). Scilit. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Pharmatutor. [Link]

-

Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher. [Link]

-

Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. [Link]

-

Drug Polymorphism: A Key Consideration for API Development. (2020). Xtalks. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

-

Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Henderson Hasselbalch Equation and Examples. (2023). Science Notes and Projects. [Link]

-

Common ion effect. (2021). BYJU'S. [Link]

-

Common Ion Effect on Solubility of Ionic Salts. (n.d.). CK-12 Foundation. [Link]

-

Principle of Common-ion Effect and its Application in Chemistry: a Review. (n.d.). ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. [Link]

-

Common Ion Effect - NaCl and HCl. (2020). YouTube. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

What is the common ion effect? How does it affect the solubility of salts? (2022). Quora. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Henderson–Hasselbalch equation (video). (n.d.). Khan Academy. [Link]

-

Video: Henderson-Hasselbalch Equation. (2020). JoVE. [Link]

-

Experiment # 9: The Henderson-Hasselbalch Equation. (n.d.). University of Louisiana Monroe. [Link]

-

Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025). Journal of Pharma and Biomedics. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. [Link]

-

Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

-

View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (n.d.). Journal of Pharma and Biomedics. [Link]

-

Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2025). ResearchGate. [Link]

-

How can I neutralize aminehydrochlorides? (2023). ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isolation (Recovery) [chem.ualberta.ca]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencenotes.org [sciencenotes.org]

- 5. Khan Academy [khanacademy.org]

- 6. Video: Henderson-Hasselbalch Equation [jove.com]

- 7. ulm.edu [ulm.edu]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. scilit.com [scilit.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. curiaglobal.com [curiaglobal.com]

- 17. xtalks.com [xtalks.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. enamine.net [enamine.net]

- 20. quora.com [quora.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. Effective API analysis using UHPLC-UV and a single quadrupole mass detector | Separation Science [sepscience.com]

- 23. jpbsci.com [jpbsci.com]

- 24. jpbsci.com [jpbsci.com]

- 25. improvedpharma.com [improvedpharma.com]

- 26. pharmatutor.org [pharmatutor.org]

- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. dissolutiontech.com [dissolutiontech.com]

- 30. biorelevant.com [biorelevant.com]

- 31. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scispace.com [scispace.com]

- 33. journals.nirmauni.ac.in [journals.nirmauni.ac.in]

- 34. database.ich.org [database.ich.org]

- 35. ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 36. ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ECA Academy [gmp-compliance.org]

- 37. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(m-Tolyl)pyridin-2-amine Dihydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 5-(m-Tolyl)pyridin-2-amine dihydrochloride, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Introduction: The Significance of Aryl-Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The introduction of an aryl group at the 5-position, as in 5-(m-Tolyl)pyridin-2-amine, can significantly modulate the compound's physicochemical properties and biological activity. This modification can enhance target binding, improve pharmacokinetic profiles, and provide vectors for further functionalization. The dihydrochloride salt form is often preferred for its increased aqueous solubility and stability, which are crucial for pharmaceutical development.[1]

This guide will detail a robust synthetic route to 5-(m-Tolyl)pyridin-2-amine and its subsequent conversion to the dihydrochloride salt. Furthermore, it will provide a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the final compound.

Synthesis of 5-(m-Tolyl)pyridin-2-amine

The synthesis of 5-(m-Tolyl)pyridin-2-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice for this transformation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the required starting materials.[2] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-C bond between the pyridine and tolyl rings. This leads to two potential synthetic routes via Suzuki-Miyaura coupling:

-

Route A: Coupling of 5-halopyridin-2-amine with m-tolylboronic acid.

-

Route B: Coupling of 2-amino-5-boronic acid pyridine with an m-tolyl halide.

Route A is generally preferred due to the wider availability and lower cost of 5-halopyridin-2-amines (e.g., 5-bromopyridin-2-amine) and m-tolylboronic acid.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridin-2-amine, forming a palladium(II) complex.

-

Transmetalation: The organic group from the m-tolylboronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the desired 5-(m-Tolyl)pyridin-2-amine, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. A phosphine ligand is used to stabilize the palladium catalyst and promote the catalytic cycle.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 5-(m-Tolyl)pyridin-2-amine

Materials:

-

5-bromopyridin-2-amine

-

m-tolylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromopyridin-2-amine (1.0 equiv), m-tolylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(m-Tolyl)pyridin-2-amine as a solid.[2]

Synthesis of this compound

The free base is converted to its dihydrochloride salt to improve its solubility and handling properties.[1]

Materials:

-

5-(m-Tolyl)pyridin-2-amine (free base)

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the purified 5-(m-Tolyl)pyridin-2-amine in a minimal amount of 1,4-dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4 M HCl in 1,4-dioxane (2.2 equivalents) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Add diethyl ether to complete the precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

Sources

An Investigational Guide to the Mechanism of Action of 5-(m-Tolyl)pyridin-2-amine dihydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The compound 5-(m-Tolyl)pyridin-2-amine dihydrochloride is a novel chemical entity for which the mechanism of action has not been elucidated in publicly available scientific literature.[1] This guide is therefore structured as a strategic and technical roadmap for research and drug development professionals. It outlines a phased, scientifically rigorous approach to systematically determine the compound's mechanism of action (MoA), from initial hypothesis generation to in-depth pathway analysis. This document provides the causal logic behind experimental choices and detailed protocols to ensure a self-validating and robust investigation.

Phase I: Foundational Analysis & Hypothesis Generation

The initial phase of an MoA investigation for a novel compound is designed to move from a structural entity to a functional hypothesis. This involves a combination of computational prediction and broad-based biological screening to observe the compound's effects and infer its potential area of activity.

Section 1.1: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, testable hypotheses.[2][3][4] By analyzing the structure of this compound, we can compare it to vast databases of known bioactive molecules to predict likely biological targets.

Rationale: The principle of chemical similarity posits that structurally similar molecules often share biological targets.[2] The pyridin-2-amine scaffold, for instance, is a common feature in molecules targeting kinases and other enzymes. This in silico step allows for the prioritization of target classes for subsequent biochemical screening.

Experimental Protocol: Ligand-Based Target Prediction

-

Compound Representation: Convert the 2D structure of 5-(m-Tolyl)pyridin-2-amine into a 3D conformation and generate molecular fingerprints (e.g., Morgan, MACCS keys).

-

Database Screening: Utilize computational platforms (e.g., TargetHunter, ChEMBL) to screen the compound's fingerprints against databases of ligands with known biological targets.[2]

-

Similarity Metrics: Calculate similarity scores (e.g., Tanimoto coefficient) between the query compound and database ligands.

-

Target Prioritization: Rank potential targets based on the similarity scores and the number of associated active ligands. The output will be a list of putative protein targets (e.g., specific kinases, receptors, or enzymes) for further investigation.

Section 1.2: Phenotypic Screening

Phenotypic screening is an unbiased approach that measures the effect of a compound on a whole biological system (like a cell) without a preconceived notion of the target.[5][6][7][8] This is a powerful method to discover unexpected activities and to understand the compound's functional consequences.

Rationale: By exposing a diverse panel of cell lines (e.g., from different cancer types) to the compound, we can identify sensitive and resistant cell populations. This sensitivity profile can provide clues about the underlying mechanism. For example, if the compound is selectively potent against breast cancer cell lines known to be dependent on a specific signaling pathway, that pathway becomes a prime suspect for the compound's MoA.

Experimental Protocol: Cell Viability Screening (MTT/MTS Assay)

-

Cell Panel Selection: Select a panel of well-characterized human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins.

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and treat the cells for 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well. Viable cells will metabolize the salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical IC50 Data

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 0.5 |

| MDA-MB-231 | Breast Cancer | 0.8 |

| A549 | Lung Cancer | 15.2 |

| HCT116 | Colon Cancer | > 50 |

| PC-3 | Prostate Cancer | 25.7 |

Visualization: Phase I Workflow

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the In Silico Modeling of 5-(m-Tolyl)pyridin-2-amine Dihydrochloride Binding

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of small molecule interactions with biological targets.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the in silico methodologies used to model the binding of 5-(m-Tolyl)pyridin-2-amine dihydrochloride to a putative protein target. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical protocol choices, from initial target selection and system preparation to the execution of molecular dynamics simulations and the calculation of binding free energies. We will navigate the complete workflow, integrating molecular docking to predict initial binding poses and extensive molecular dynamics simulations to explore the conformational stability and energetic landscape of the protein-ligand complex. This guide is intended for researchers, computational scientists, and drug development professionals seeking to apply rigorous in silico techniques to accelerate their discovery pipelines.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[2] Computational methods, collectively termed in silico modeling, offer a powerful paradigm to mitigate these risks by providing atomic-level insights into the molecular recognition events that underpin therapeutic action.[1][3] By simulating the dynamic interplay between a ligand and its protein target, we can predict binding affinity, identify key intermolecular interactions, and rationalize structure-activity relationships (SAR) long before a compound is synthesized.

This guide focuses on this compound, a small molecule whose specific biological target is not widely documented. This scenario is common in early-stage discovery and presents an excellent opportunity to demonstrate a complete in silico workflow, starting from target hypothesis. Based on the structural similarity to other known kinase inhibitors and receptor modulators, we will proceed with a plausible and well-studied target for this demonstration.[4]

Guiding Philosophy: A Self-Validating Workflow

The In Silico Modeling Workflow: An Overview

The process of modeling a protein-ligand binding event is a multi-stage endeavor. We begin with the preparation of our system, proceed to a computationally inexpensive docking phase to generate a plausible starting conformation, and culminate in a rigorous, computationally intensive molecular dynamics simulation to refine our understanding of the binding event over time.

Sources

- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(m-Tolyl)pyridin-2-amine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the 5-Aryl-2-Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Among its many derivatives, the 5-aryl-2-aminopyridine scaffold has emerged as a privileged structure in modern drug discovery. These compounds, characterized by an aromatic system linked to the 5-position of a 2-aminopyridine core, exhibit a wide range of biological activities.[2] Their unique electronic and structural features allow for interactions with various biological targets, including kinases, which are pivotal in cellular signaling pathways.[3][4][5] This guide provides a comprehensive technical overview of 5-(m-Tolyl)pyridin-2-amine dihydrochloride, a representative member of this important class of molecules. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, analytical characterization, and its potential applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the free base, 5-(m-Tolyl)pyridin-2-amine. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. This conversion to a salt form generally enhances the compound's solubility in aqueous media and improves its stability for storage and handling, which are desirable characteristics for pharmaceutical development.

The chemical structure consists of a pyridine ring substituted with an amino group at the 2-position and a meta-tolyl group at the 5-position. The tolyl group introduces a lipophilic character and specific steric bulk that can influence the molecule's binding affinity and selectivity for its biological targets.

| Property | Value | Source |

| IUPAC Name | 5-(3-methylphenyl)pyridin-2-amine dihydrochloride | N/A |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | Calculated |

| Molecular Weight | 257.16 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | [6] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | [6] |

| Melting Point | Expected to be higher than the free base due to salt formation | [7] |

Synthesis and Purification

The synthesis of 5-(m-Tolyl)pyridin-2-amine is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[1][8][9] The general strategy involves the coupling of an arylboronic acid with a halo-substituted pyridine.

Synthetic Workflow Diagram

Caption: A schematic overview of the synthesis, purification, and salt formation of this compound.

Detailed Experimental Protocol: Synthesis of 5-(m-Tolyl)pyridin-2-amine

Materials:

-

2-Amino-5-bromopyridine

-

m-Tolylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2-amino-5-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 5-(m-Tolyl)pyridin-2-amine.[8]

Protocol: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified 5-(m-Tolyl)pyridin-2-amine in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of isopropanol and ether.

-

Acidification: Slowly add a solution of hydrogen chloride in dioxane (e.g., 4M solution, 2.2 equivalents) to the stirred solution of the free base.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation. Collect the solid by filtration, wash with the solvent used for precipitation (e.g., diethyl ether), and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of standard analytical techniques.

Analytical Workflow Diagram

Caption: A flowchart illustrating the analytical techniques used for the characterization of this compound.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings. The methyl protons of the tolyl group will appear as a singlet in the upfield region (around 2.3-2.4 ppm). The protons on the pyridine ring will be observed in the downfield aromatic region, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. The amino protons may appear as a broad singlet, and its chemical shift can be concentration-dependent.[10][11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom. The methyl carbon will resonate at a high field, while the aromatic carbons will appear in the downfield region (typically 110-160 ppm).[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-N stretching (around 1250-1335 cm⁻¹).[8][12]

-

Mass Spectrometry (MS): Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), will confirm the molecular weight of the free base. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.[13]

Applications in Research and Drug Development

The 5-aryl-2-aminopyridine scaffold is a versatile building block in the design of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, primarily due to their ability to act as kinase inhibitors.

-

Kinase Inhibitors: Many derivatives of 5-aryl-2-aminopyridines have been identified as potent inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. For instance, compounds with a similar core structure have been investigated as inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key player in inflammatory signaling pathways.[3][6] Others have been developed as inhibitors of Janus kinase 2 (JAK2) and Bruton's tyrosine kinase (BTK), which are important targets in oncology and immunology.[4][14]

-

Anticancer Agents: The kinase inhibitory activity of 5-aryl-2-aminopyridines makes them attractive candidates for the development of anticancer drugs. By targeting specific kinases that are overactive in cancer cells, these compounds can inhibit tumor growth and proliferation.[7][15][16]

-

Antiprotozoal and Antimicrobial Agents: The aminopyridine moiety is also found in compounds with activity against neglected tropical diseases caused by protozoan parasites.[2] This suggests that this compound and its analogs could serve as starting points for the development of new treatments for such diseases.

Conclusion

This compound represents a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling allows for the facile generation of analogs for structure-activity relationship (SAR) studies. The inherent biological activities associated with the 5-aryl-2-aminopyridine scaffold, particularly as kinase inhibitors, underscore its potential for the development of novel therapeutics. This technical guide provides a solid foundation for the synthesis, characterization, and exploration of this promising molecule and its derivatives in the quest for new and effective medicines.

References

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. [Link]

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Three Arene-Ru(II) compounds of 2-halogen-5-aminopyridine: Synthesis, characterization, and cytotoxicity. ResearchGate. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

SYNTHESIS AND ANTICANCER PROPERTIES OF SOME N-ARYL-2-(5- ARYLTETRAZOL-2-YL)ACETAMIDES. eVNUIR. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

-

Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. Bentham Science. [Link]

-

5-Methyl-3-(m-tolyl)pyridin-2-amine. PubChem. [Link]

-

5-Methyl-3-(p-tolyl)pyridin-2-amine. PubChem. [Link]

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

-

Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

1 H (400 MHz) and 13 C (100 MHz) NMR data for compound 1 (pyridine-d 5...). ResearchGate. [Link]

-

2-Pyridinamine, 5-methyl-. NIST WebBook. [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

-

General and mild preparation of 2-aminopyridines. PubMed. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

- US5283338A - Process for the preparation of 2-chloropyridines.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | MDPI [mdpi.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 16. benthamscience.com [benthamscience.com]

discovery and history of 5-(m-Tolyl)pyridin-2-amine dihydrochloride

An In-depth Technical Guide to the Synthesis and Potential Applications of 5-(m-Tolyl)pyridin-2-amine dihydrochloride and Related 5-Aryl-2-Aminopyridines

A Foreword on the Compound's History: A thorough review of contemporary scientific literature and historical chemical databases does not yield a specific, documented discovery or extensive history for this compound as a singular, notable compound. However, the core chemical structure, a 5-aryl-2-aminopyridine, is a significant scaffold in medicinal chemistry. This guide, therefore, focuses on the synthesis, properties, and potential applications of this important class of compounds, using this compound as a representative example. The methodologies and insights presented are synthesized from established chemical principles and analogous compounds reported in peer-reviewed literature.

Introduction to 5-Aryl-2-Aminopyridines

The 5-aryl-2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1][2] The arrangement of the aromatic rings and the amino group provides a versatile platform for developing compounds that can interact with a range of biological targets. The exploration of derivatives within this class, such as 5-(m-Tolyl)pyridin-2-amine, is driven by the search for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Pathways to 5-Aryl-2-Aminopyridines

The construction of the C-C bond between the pyridine and the aryl group is the key step in the synthesis of 5-aryl-2-aminopyridines. Among the various cross-coupling reactions available, the Suzuki-Miyaura coupling has emerged as a powerful and widely used method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][3]

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate. For the synthesis of 5-(m-Tolyl)pyridin-2-amine, this would involve the coupling of a 5-halo-2-aminopyridine with m-tolylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling synthesis of 5-(m-Tolyl)pyridin-2-amine.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the synthesis of 2-amino-5-arylpyridines.[1]

Materials:

-

5-Bromo-2-aminopyridine (1.0 equivalent)

-

m-Tolylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-bromo-2-aminopyridine, m-tolylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed DME and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-(m-Tolyl)pyridin-2-amine.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

-

Degassed Solvents: Similarly, dissolved oxygen in the solvents can interfere with the catalytic cycle.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a commonly used inorganic base that is effective and generally does not interfere with the reaction.

-

Ligand (dppf): The dppf ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the reductive elimination step to form the desired product.

Formation of the Dihydrochloride Salt

Amines are often converted to their hydrochloride salts to enhance their stability, crystallinity, and aqueous solubility, which is particularly advantageous for pharmaceutical applications.

Diagram of Salt Formation:

Caption: Workflow for the conversion of the free base to the dihydrochloride salt.

Protocol for Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 5-(m-Tolyl)pyridin-2-amine in a suitable anhydrous organic solvent such as diethyl ether, methanol, or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) to the stirred solution of the amine. The dihydrochloride salt will precipitate out of the solution. The "dihydrochloride" indicates that both nitrogen atoms of the aminopyridine structure are protonated.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the solid with a small amount of the anhydrous solvent and dry under vacuum to obtain this compound.

Potential Applications and Biological Significance

While specific biological data for 5-(m-Tolyl)pyridin-2-amine is not prominent in the literature, the broader class of 2-amino-5-aryl-pyridines has been investigated for various therapeutic applications.

-

Cannabinoid Receptor Agonists: A notable study identified 2-amino-5-aryl-pyridines as a synthetically tractable series of selective CB2 receptor agonists, discovered through high-throughput screening.[2] The CB2 receptor is a target for therapies aimed at treating inflammatory and neuropathic pain.

-

Antimicrobial Agents: The 2-aminopyridine scaffold is also found in compounds with antimicrobial activity.[4]

-

Kinase Inhibitors: The general structure of an aromatic amine connected to another aromatic system is a common motif in kinase inhibitors, which are a major class of cancer therapeutics.

The tolyl group in 5-(m-Tolyl)pyridin-2-amine provides a lipophilic substituent that can influence the compound's binding to biological targets and its pharmacokinetic properties. The "meta" substitution pattern of the methyl group on the tolyl ring can affect the overall shape and electronic properties of the molecule compared to its ortho or para isomers.

Physicochemical Data Summary

The following table summarizes the computed physicochemical properties for the parent compound, 5-(m-Tolyl)pyridin-2-amine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | PubChem |

| Molecular Weight | 184.24 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These properties are for the free base and would be different for the dihydrochloride salt, which would have a higher molecular weight and significantly greater water solubility.

Conclusion

This compound, while not a widely studied compound in its own right, belongs to the important class of 5-aryl-2-aminopyridines. The synthesis of this class of compounds is reliably achieved through modern cross-coupling techniques, particularly the Suzuki-Miyaura reaction. The resulting scaffold has demonstrated potential in various therapeutic areas, suggesting that 5-(m-Tolyl)pyridin-2-amine and its derivatives are valuable subjects for further investigation in drug discovery and development. This guide provides a foundational understanding of the synthesis and potential significance of this compound class for researchers in the field.

References

- Howe, J., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-81. doi: 10.1016/j.bmcl.2009.10.041

- Al-Zahrani, A. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 63. doi: 10.1186/s13065-014-0063-8

- Merino, E., et al. (2016). Regioselective Synthesis of 2-Amino-5-(or 3-)arylazo-Substituted Pyridines and Pyrazines from Pyridinium N-Aminides. European Journal of Organic Chemistry, 2016(13), 2145-2156. doi: 10.1002/ejoc.201600118

- Bayer AG. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. doi: 10.3390/molecules22020203

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. doi: 10.1002/anie.200701046

- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1221-1227. doi: 10.1126/science.adk7012

- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3689-3697. doi: 10.1080/00397910902781845

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Blueprint for the Preliminary Biological Evaluation of 5-(m-Tolyl)pyridin-2-amine dihydrochloride

Foreword: Charting the Course for a Novel Chemical Entity

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from laboratory bench to clinical candidate is a meticulously orchestrated process. This guide delineates a comprehensive, multi-tiered strategy for the preliminary biological screening of 5-(m-Tolyl)pyridin-2-amine dihydrochloride. The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapies. The addition of an m-tolyl group suggests a strategic exploration of a hydrophobic pocket within a target protein.

Given the absence of specific published data for this exact dihydrochloride salt, this document presents a logical, experience-driven framework for its initial characterization. Our approach is not a rigid set of instructions but an adaptable blueprint designed to efficiently de-risk the molecule, identify its therapeutic potential, and build a robust data package for further development. The causality behind each experimental choice is explained, ensuring that every step is a self-validating component of a larger, coherent investigation. This strategy is grounded in the principle of "failing early and failing cheaply," prioritizing resource-intensive assays only for compounds that demonstrate a promising profile in initial, cost-effective screens.[1]

Part 1: Foundational Characterization and Rationale

Before embarking on biological assays, a foundational understanding of the molecule's physicochemical properties is paramount. These characteristics profoundly influence its biological behavior, from cellular permeability to metabolic fate.[2]

The 2-Aminopyridine Core: A Privileged Scaffold

The 2-aminopyridine moiety is a cornerstone of many successful therapeutic agents. Its defining feature is the hydrogen bond donor-acceptor pattern, which mimics the purine hinge-binding motif, making it a highly effective scaffold for targeting the ATP-binding site of protein kinases.[3] Numerous kinase inhibitors leverage this core for anticancer, anti-inflammatory, and other indications. Therefore, our primary hypothesis is that 5-(m-Tolyl)pyridin-2-amine may exhibit kinase inhibitory activity. The screening strategy will initially focus on a broad panel of kinases to identify potential targets.

Bioisosterism and Scaffold Hopping Considerations

The design of this molecule can be viewed through the lens of bioisosteric replacement and scaffold hopping.[4][5][6] Medicinal chemists often replace a core scaffold or functional group with another that retains similar biological activity while improving properties like potency, selectivity, or pharmacokinetics.[4][7] Understanding the potential bioisosteric relationships of the tolyl-aminopyridine structure can inform future optimization efforts should this initial screen prove successful.

Initial Physicochemical Profiling

A prerequisite for all biological testing is to establish a baseline of the compound's physical and chemical properties.

Table 1: Foundational Physicochemical Assays

| Parameter | Method | Rationale & Interpretation |

|---|---|---|

| Solubility | Kinetic & Thermodynamic Aqueous Solubility (PBS, pH 7.4) | Determines the maximum achievable concentration in biological buffers. Poor solubility can lead to false negatives and inaccurate dose-response curves. |

| Lipophilicity | LogD at pH 7.4 (e.g., via HPLC) | Influences membrane permeability, plasma protein binding, and metabolism.[8] An optimal LogD (typically 1-3) is often sought for oral bioavailability. |